N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring fused with a triazolopyrimidine scaffold.
Preparation Methods
The synthesis of N2-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the triazolopyrimidine scaffold: This can be done by annulating a pyrimidine moiety to a triazole ring or vice versa.
Coupling of the pyrazole and triazolopyrimidine units: This step often involves the use of coupling reagents and catalysts to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
N~2~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N~2~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N2-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives and triazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Triazolo[1,5-c]pyrimidine: Known for its antiviral and anticancer properties.
N~2~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for CDK2.
Properties
Molecular Formula |
C16H10Cl3N7O |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H10Cl3N7O/c17-10-3-2-9(6-11(10)18)7-25-8-12(19)13(23-25)21-15(27)14-22-16-20-4-1-5-26(16)24-14/h1-6,8H,7H2,(H,21,23,27) |
InChI Key |
BASXWRXHCAPCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3Cl)CC4=CC(=C(C=C4)Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.